4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one

Radiopharmaceutical Production Carbon-11 Radiolabeling Clinical PET Tracer Manufacturing

4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one (CGP 12388; CAS 108929-47-1) is a non-subtype-selective β‑adrenoceptor antagonist belonging to the benzimidazolone class of β‑blocker-derived radioligands. The (S)-[¹¹C]‑labeled form is primarily procured for positron emission tomography (PET) quantification of myocardial and pulmonary β‑adrenoceptor density.

Molecular Formula C13H17N3O3
Molecular Weight 263.29 g/mol
CAS No. 108929-47-1
Cat. No. B1668473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one
CAS108929-47-1
Synonyms4-(3-(isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one
4-(3-(isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one, (-)-isomer, 3H-labeled
CGP 12388
CGP-12388
Molecular FormulaC13H17N3O3
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=NC(=O)N=C21)O
InChIInChI=1S/C13H17N3O3/c1-8(2)14-6-9(17)7-19-11-5-3-4-10-12(11)16-13(18)15-10/h3-5,8-9,14,17H,6-7H2,1-2H3
InChIKeyASIYUAIZUWWHJU-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one | CGP 12388 Radioligand Procurement Guide for Cardiac PET Imaging


4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one (CGP 12388; CAS 108929-47-1) is a non-subtype-selective β‑adrenoceptor antagonist belonging to the benzimidazolone class of β‑blocker-derived radioligands. The (S)-[¹¹C]‑labeled form is primarily procured for positron emission tomography (PET) quantification of myocardial and pulmonary β‑adrenoceptor density . As the isopropyl analogue of the established tracer (S)-[¹¹C]CGP 12177, CGP 12388 retains comparable β‑adrenoceptor affinity and in vivo pharmacokinetics while offering a markedly simplified, one‑pot radiosynthesis route suitable for routine clinical radiopharmacy production . It is characterized by high hydrophilicity, low plasma protein binding (~53 ± 4 %), and an inability to cross the blood‑brain barrier, which restricts its signal to peripheral (cardiac/pulmonary) receptors and reduces nonspecific cerebral background .

Why Generic β-Blocker Analogs Cannot Substitute for CGP 12388 in Quantitative PET Procurement


While several benzimidazolone‑derived β‑adrenoceptor radioligands exist for cardiac PET, they are not interchangeable without compromising either radiosynthetic practicality or in vivo binding quality. The prototype tracer (S)-[¹¹C]CGP 12177 requires a laborious, multi‑step synthesis via [¹¹C]phosgene that often suffers from low and variable radiochemical yield, limiting clinical adoption despite its established validation . The ¹⁸F‑labeled analogue (S)-[¹⁸F]fluoro‑CGP 12388, though possessing a longer physical half‑life, exhibits a substantially higher total‑to‑nonspecific binding ratio (2.0 vs. 5.6 for the ¹¹C‑form) that reduces image contrast, and its 105‑min synthesis time limits throughput . Other alternatives such as [¹¹C]carazolol or [¹⁸F]fluorocarazolol either demonstrate higher nonspecific binding or unfavorable toxicity profiles that preclude human use, whereas the pulmonary‑targeted inhaled route observed for CGP 12388 enables airway‑specific β‑adrenoceptor assessment unattainable with intravenous‑only tracers . These inter‑compound differences in synthesis complexity, nonspecific binding, blood‑brain barrier permeability, and administration route mean that generic substitution directly impacts PET quantification accuracy, clinical feasibility, and imaging contrast.

Quantitative Differentiation Evidence for CGP 12388 Procurement: Head‑to‑Head and Cross‑Study Comparisons with CGP 12177, ¹⁸F‑Fluoro‑CGP 12388, and Clinical PET Alternatives


Radiosynthesis Complexity and Speed: One‑Pot Reductive Alkylation of CGP 12388 vs. Multi‑Step Phosgene Route for CGP 12177

(S)-[¹¹C]CGP 12388 is prepared via a one‑pot reductive alkylation using [¹¹C]acetone, whereas (S)-[¹¹C]CGP 12177 synthesis requires a laborious, multi‑step procedure via [¹¹C]phosgene that is described as 'troublesome' and limits widespread clinical use . The total synthesis time for (S)-[¹¹C]CGP 12388 is 35 min from end of bombardment (EOB), which is comparable to or shorter than reported times for optimized CGP 12177 syntheses (25–30 min), yet the single‑step nature of CGP 12388 production dramatically simplifies automation and reduces failure rates in a clinical radiopharmacy setting . The radiochemical yield for (S)-[¹¹C]CGP 12388 is 18 % (EOB) at 600–800 Ci/mmol specific activity (end of synthesis, EOS) .

Radiopharmaceutical Production Carbon-11 Radiolabeling Clinical PET Tracer Manufacturing

Plasma Protein Binding and Metabolic Stability: Low Nonspecific Binding Confers High Image Contrast for CGP 12388 vs. ¹⁸F‑Fluoro‑CGP 12388

In human subjects, (S)-[¹¹C]CGP 12388 exhibits low plasma protein binding of 53 ± 4 %, rapid plasma clearance, and slow metabolism, together producing high‑quality thoracic PET images with strong target‑to‑background contrast . In rat biodistribution studies, the total‑to‑nonspecific binding ratio at 60 min post‑injection was 5.6 for (S)-[¹¹C]CGP 12388 compared to only 2.0 for the ¹⁸F‑labeled fluoro‑CGP 12388 analogue, indicating substantially lower nonspecific retention for the ¹¹C‑form .

In Vivo Pharmacokinetics Plasma Protein Binding PET Image Quality

In Vivo Receptor Quantification Accuracy: Bmax and KD of (S)-[¹¹C]CGP 12388 in Human Myocardium Demonstrates Gold‑Standard Tracer Kinetic Modeling Capability

Full tracer kinetic modeling of (S)-[¹¹C]CGP 12388 in six healthy human subjects yielded a myocardial β‑adrenoceptor density (Bmax) of 9.74 ± 1.80 nM and a ligand affinity (KD) of 0.58 ± 0.22 nM, establishing this approach as a potential 'gold standard' for in vivo receptor quantification . In a separate clinical study of patients with idiopathic dilated cardiomyopathy (IDC), (S)-[¹¹C]CGP 12388 PET measured myocardial β‑AR density of 5.4 ± 1.3 pmol/g in patients vs. 8.4 ± 1.5 pmol/g in age‑matched healthy controls (p < 0.005), demonstrating a 36 % reduction that is both statistically and clinically significant . The Bmax values obtained from CGP 12388 modeling correlate well with in vitro measurements (r² = 0.69, p < 0.001), validating the tracer for quantitative receptor density assessment .

Myocardial β-Adrenoceptor Density Tracer Kinetic Modeling In Vivo PET Quantification

Hydrophilicity and Peripheral Restriction: CGP 12388 Does Not Cross the Blood‑Brain Barrier, Enabling Cardiac‑Specific Signal Without Cerebral Background

(S)-[¹¹C]CGP 12388 is even more hydrophilic than CGP 12177 and consequently binds only to receptors on the myocardial cell surface without accessing internalized binding sites or crossing the blood‑brain barrier (BBB) . This peripheral restriction is a direct consequence of its physicochemical properties and ensures that the PET signal in thoracic imaging is exclusively derived from cardiac and pulmonary β‑adrenoceptors, with zero cerebral background contamination . In contrast, lipophilic tracers such as [¹⁸F]fluorocarazolol penetrate the BBB, generating brain signal that complicates thoracic region‑of‑interest analysis; carazolol shows intermediate brain entry but is still not fully peripherally restricted .

Blood-Brain Barrier Permeability Hydrophilic PET Tracers Peripheral β-Adrenoceptor Imaging

In Vivo Pharmacological Blockade Specificity: Pindolol Displacement Confirms Reversible β-Adrenoceptor Binding in Human Thorax

In human PET studies, administration of the β‑blocker pindolol suppressed (S)-[¹¹C]CGP 12388 uptake in heart, lung, and spleen by 68–77 %, confirming that the overwhelming majority of the tracer signal represents specific, reversible binding to β‑adrenoceptors rather than nonspecific tissue retention . This high degree of displaceable binding validates the tracer's utility for measuring receptor occupancy and for competition studies with therapeutic β‑blockers. In the isolated perfused rat heart, propranolol pre‑treatment significantly reduced the total distribution volume (DVtot) compared to the high‑flow control group (p < 0.01), further corroborating receptor‑specific kinetics .

Receptor Binding Specificity Pharmacological Blockade PET Tracer Validation

Dual Administration Route Capability: Inhaled Aerosol Delivery of CGP 12388 Enables Airway‑Specific β-Adrenoceptor PET Unattainable with Intravenous‑Only Tracers

Unlike the standard intravenous administration route for most cardiac PET tracers including CGP 12177, (S)-[¹¹C]CGP 12388 has been successfully formulated as an inhaled aerosol using a nebulizer, enabling direct visualization of airway β‑adrenoceptors in human subjects . In this paradigm, both the β‑agonist salbutamol and the antagonist pindolol accelerated the monoexponential washout of ¹¹C from central lung regions (mainly airways) and main bronchi, demonstrating that the PET signal reflects specific, drug‑competable binding to airway β‑adrenoceptors rather than alveolar deposition alone. This dual‑route capability (intravenous for cardiac imaging; inhaled for airway imaging) is a unique differentiator not shared by CGP 12177 or other benzimidazolone‑derived PET tracers in the published literature.

Inhaled Radiopharmaceuticals Pulmonary PET Imaging Airway β-Adrenoceptor Assessment

Optimal Procurement and Application Scenarios for CGP 12388 Based on Quantitative Differentiation Evidence


Clinical PET Centers Requiring Routine, High‑Throughput Cardiac β‑AR Density Quantification

Radiopharmacies performing daily myocardial β‑adrenoceptor PET scans benefit from the one‑pot, 35‑min radiosynthesis of (S)-[¹¹C]CGP 12388, which dramatically reduces production complexity and failure risk compared to multi‑step [¹¹C]phosgene‑based CGP 12177 synthesis . The validated tracer kinetic model yielding Bmax (9.74 ± 1.80 nM) and KD (0.58 ± 0.22 nM) in humans provides a reproducible quantitative endpoint for heart failure patient stratification or therapy monitoring . The demonstrated ability to detect a 36 % reduction in myocardial β‑AR density in IDC patients vs. controls (p < 0.005) underscores its clinical sensitivity and supports procurement for multicenter trials .

Cardiovascular Pharmaceutical R&D: Receptor Occupancy and β‑Blocker Competition Studies

Pharmaceutical companies developing novel β‑blockers or assessing target engagement of cardiovascular drug candidates can leverage the 68–77 % pindolol‑displaceable binding of (S)-[¹¹C]CGP 12388 to quantify receptor occupancy in vivo . The low plasma protein binding (53 ± 4 %) and slow metabolism ensure that the free fraction available for receptor interaction is high, minimizing confounding pharmacokinetic variables in occupancy calculations. The strong correlation between in vivo PET‑derived Bmax and in vitro [³H]CGP 12177 binding (r² = 0.69) provides cross‑validation suitable for regulatory submission contexts .

Respiratory Drug Development: Airway‑Specific β‑Adrenoceptor PET via Inhaled Tracer Delivery

The unique ability of CGP 12388 to be administered as an inhaled aerosol enables pharmaceutical developers of β‑agonist or antagonist therapies for asthma and COPD to directly visualize and quantify drug‑tracer competition at airway β‑adrenoceptors, rather than relying on alveolar signal as with intravenous tracers . The accelerated washout of the tracer from central lung regions and main bronchi upon salbutamol or pindolol pretreatment confirms airway‑specific binding and provides a pharmacodynamic biomarker for inhaled drug candidate evaluation.

Academic Nuclear Medicine Research: Gold‑Standard Tracer Kinetic Modeling and Methodology Development

Academic PET centers focused on developing and validating receptor quantification methodologies should procure CGP 12388 because its established full tracer kinetic model (two‑tissue, six‑parameter compartmental model) has been proposed as a gold‑standard approach for β‑adrenoceptor imaging . The tracer's inability to cross the blood‑brain barrier eliminates the confounding variable of cerebral uptake, simplifying kinetic modeling for thoracic regions. The availability of both ¹¹C and ¹⁸F versions of the same pharmacophore (with different total/nonspecific binding ratios: 5.6 vs. 2.0) further enables comparative PET methodology studies comparing carbon‑11 and fluorine‑18 tracers within a controlled chemical scaffold .

Quote Request

Request a Quote for 4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.